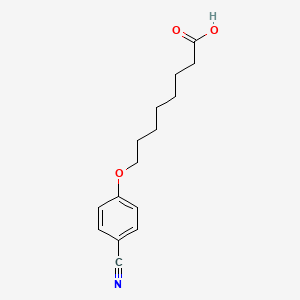
Octanoic acid, 8-(4-cyanophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 8-(4-cyanophenoxy)-: is a chemical compound that belongs to the family of fatty acids It is characterized by an octanoic acid backbone with a 4-cyanophenoxy group attached to the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(4-cyanophenoxy)- typically involves the reaction of octanoic acid with 4-cyanophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ester bond between the octanoic acid and the 4-cyanophenol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanoic acid, 8-(4-cyanophenoxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Compounds with different substituents replacing the cyanophenoxy group.
Scientific Research Applications
Chemistry: Octanoic acid, 8-(4-cyanophenoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes .
Biology: In biological research, this compound can be used to study the effects of fatty acids on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and function .
Medicine: Its structural properties can be exploited to design molecules with specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry: In the industrial sector, octanoic acid, 8-(4-cyanophenoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics .
Mechanism of Action
The mechanism of action of octanoic acid, 8-(4-cyanophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The cyanophenoxy group can interact with specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but lacking the cyanophenoxy group.
Decanoic acid (Capric acid): Another medium-chain fatty acid with a longer carbon chain.
4-Cyanophenol: The phenolic component of the compound, which can be used in various chemical reactions.
Uniqueness: Octanoic acid, 8-(4-cyanophenoxy)- is unique due to the presence of both the octanoic acid backbone and the cyanophenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
313486-62-3 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
8-(4-cyanophenoxy)octanoic acid |
InChI |
InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |
InChI Key |
KXRTWZSUNXFLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


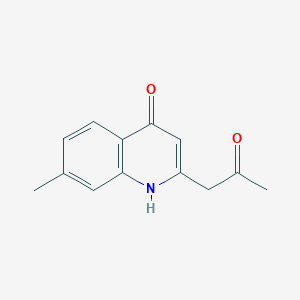
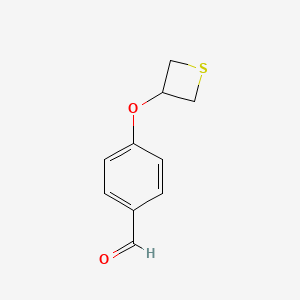
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

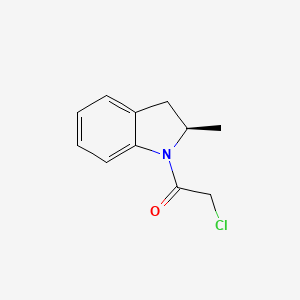
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
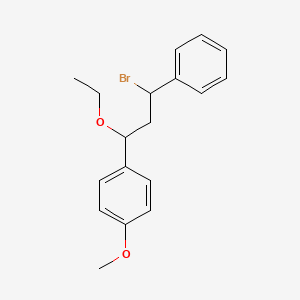
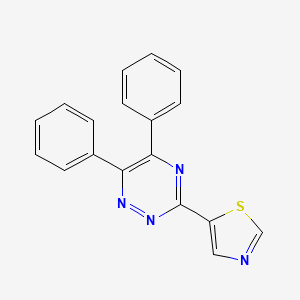
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

